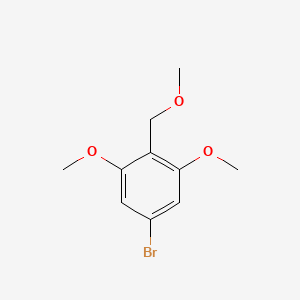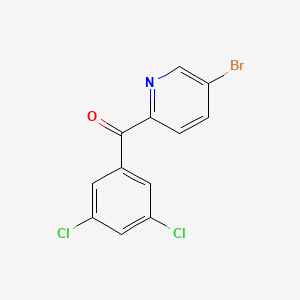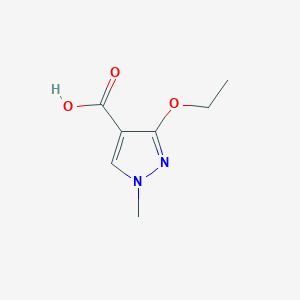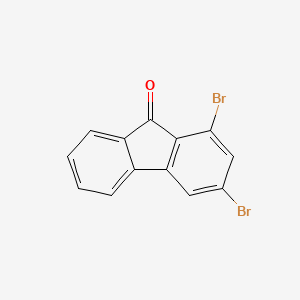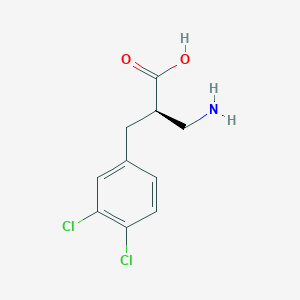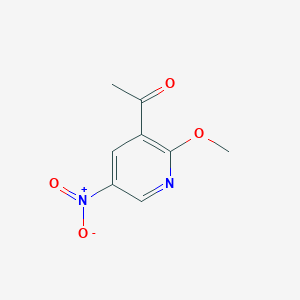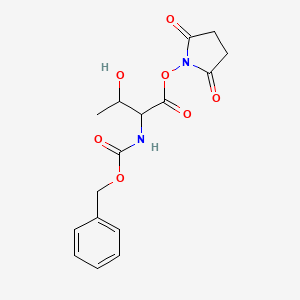
(2,5-Dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-THR-OSU, also known as N-alpha-Benzyloxycarbonyl-L-threonine succinimidyl ester, is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.32 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
准备方法
Synthetic Routes and Reaction Conditions
Z-THR-OSU is synthesized from N-Hydroxysuccinimide and N-Cbz-L-Threonine. The reaction involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming the succinimidyl ester . The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of Z-THR-OSU follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Z-THR-OSU primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the succinimidyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide bond formation.
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary and secondary amines, are common nucleophiles that react with Z-THR-OSU.
Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with Z-THR-OSU are amide bonds, which are essential in peptide synthesis. The by-products usually include N-Hydroxysuccinimide.
科学研究应用
Z-THR-OSU is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, Z-THR-OSU is used as a reagent for peptide synthesis. It facilitates the formation of stable amide bonds between amino acids, which is crucial for the synthesis of peptides and proteins.
Biology
In biological research, Z-THR-OSU is used to modify proteins and peptides. It helps in the study of protein-protein interactions, enzyme mechanisms, and the development of peptide-based drugs.
Medicine
In medicine, Z-THR-OSU is used in the development of peptide-based therapeutics. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, Z-THR-OSU is used in the large-scale synthesis of peptides and proteins for pharmaceutical and biotechnological applications.
作用机制
The mechanism of action of Z-THR-OSU involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming a highly reactive succinimidyl ester. This ester reacts with nucleophiles, such as amines, to form stable amide bonds. The molecular targets are primarily amino groups in peptides and proteins, facilitating the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Z-THR(TBU)-OSU: This compound is similar to Z-THR-OSU but contains a tert-butyl group, making it more hydrophobic.
Z-ALA-OSU: This compound is similar but uses alanine instead of threonine.
Z-GLY-OSU: This compound uses glycine instead of threonine.
Uniqueness
Z-THR-OSU is unique due to the presence of the threonine moiety, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
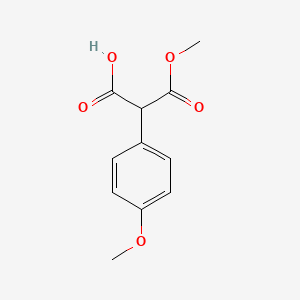
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

